molecular formula C14H16N4O B2976750 N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034503-71-2

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2976750
CAS RN: 2034503-71-2
M. Wt: 256.309
InChI Key: JGCPJNDGDXFHSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they often have strong N–H⋯O hydrogen bonds . The central N-methyl moiety is typically planar, and the two adjacent N-methylpyridine moieties are out of the plane with dihedral angles .


Chemical Reactions Analysis

The chemical reactions of similar compounds often involve C–C bond cleavage . For example, N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve strong N–H⋯O and C–H⋯O contacts . The molecular packing structure of the compound shows an aggregate in a 3-dimensional supramolecular synthon stabilized by these intermolecular contacts .

Scientific Research Applications

Chemical Synthesis and Functionalization

One area of research involves the exploration of functionalization reactions to create novel compounds. For instance, a study discussed the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamide via reactions with diamine compounds, leading to various derivatives including imidazopyridine compounds. This demonstrates the versatility of pyridine and imidazole derivatives in chemical synthesis and the potential for creating a wide array of structurally related compounds with diverse properties (Yıldırım, Kandemirli, & Demir, 2005).

Medicinal Chemistry and Biological Activity

Research in medicinal chemistry has explored the derivatives of imidazo[1,2-a]pyridines for their biological activities. For example, a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides were prepared and evaluated for their antiallergic activity, showcasing the therapeutic potential of pyridine and imidazole-based compounds (Honma et al., 1983).

Antimicrobial and Antitumor Activities

Studies have also investigated the antimicrobial and anticancer properties of imidazopyridine derivatives. For instance, a research project focused on synthesizing and evaluating imidazopyridine derivatives for their anticandidal activity, revealing significant potential against various Candida species (Kaplancıklı et al., 2008). Another study synthesized focused compound libraries from the natural product lead, oroidin, resulting in novel compounds with potent anticancer activity, highlighting the potential of imidazopyridine scaffolds in cancer therapy (Dyson et al., 2014).

Structural and Mechanistic Insights

Further research has been dedicated to understanding the structural and mechanistic aspects of these compounds. For example, studies on the palladation of macrocyclic ligands at bis(N-heterocyclic carbene) coordination pockets through transmetallation of the corresponding mercury(II) derivatives provide valuable insights into the complex chemistry of these compounds and their potential applications in catalysis and material science (Meyer, Dalebrook, & Wright, 2012).

Future Directions

Imidazole-containing compounds have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the development of new imidazole-containing compounds like “N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide” could be a promising direction for future research.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(16-8-10-2-1-5-15-7-10)11-3-4-12-13(6-11)18-9-17-12/h1-2,5,7,9,11H,3-4,6,8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCPJNDGDXFHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CN=CC=C3)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.